molecular formula C11H8N4O B2850789 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one CAS No. 40995-47-9

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

Cat. No.: B2850789
CAS No.: 40995-47-9
M. Wt: 212.212
InChI Key: ZSDCDEDITAIPBR-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one ( 40995-47-9) is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry research. This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted cancer therapies. While specific biological data for this exact compound is limited in recent literature, its close structural analog, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is extensively documented as a privileged scaffold in the design of kinase inhibitors . These analogs function as bioisosteres of the purine base adenine, allowing them to compete with ATP for binding in the catalytic domain of various kinase targets . Researchers value this core structure for its potential to target key oncogenic pathways. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against enzymes critical for cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . The structural similarity suggests that 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one may offer a promising starting point for analogous research programs. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-phenyl-5H-pyrazolo[3,4-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-6-13-15(10(9)7-12-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCDEDITAIPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40995-47-9
Record name 1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one
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Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Diketones

The most widely reported method for synthesizing 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves the cyclocondensation of phenylhydrazine derivatives with 1,3-diketones. For example, reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with dimedone (5,5-dimethylcyclohexane-1,3-dione) in refluxing ethanol under HCl catalysis produces the target compound in 78% yield. The reaction proceeds via a Knoevenagel-Michael cascade mechanism, followed by intramolecular cyclization and oxidation (Figure 1).

Reaction Conditions

  • Temperature: 80–100°C
  • Catalyst: Dry HCl gas or p-toluenesulfonic acid (p-TSA)
  • Solvent: Dioxane, ethanol, or acetone/water mixtures
  • Time: 6–24 hours

Acid-Catalyzed Cyclization

A modified approach employs preformed pyrazole-amine intermediates cyclized with nitriles. For instance, treating 1-(2,4-dinitrophenyl)pyrazole-3-carboxylate with benzonitrile in dioxane under HCl gas yields 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one after 6 hours. This method achieves 85–90% purity but requires careful control of gas flow rates to prevent over-acidification.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times compared to conventional heating. A 2017 study demonstrated that exposing a mixture of phenylglyoxal monohydrate, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and dimedone to 300 W microwaves for 15 minutes in [HBim]BF₄ ionic liquid produced the target compound in 94% yield. Key advantages include:

Table 1: Conventional vs. Microwave Synthesis Comparison

Parameter Conventional Method Microwave Method
Reaction Time 6–24 hours 10–30 minutes
Yield 65–78% 88–94%
Energy Consumption High Reduced by 70%
Solvent Volume 50 mL/g 15 mL/g

The enhanced efficiency arises from rapid, uniform heating that accelerates cyclization kinetics while minimizing side reactions.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

The ionic liquid [HBim]BF₄ serves as both solvent and catalyst in an eco-friendly protocol. A 2022 study achieved 92% yield by reacting ethyl acetoacetate, thiourea, and benzaldehyde derivatives in [HBim]BF₄ at 80°C for 40 minutes. The ionic liquid facilitates proton transfer during cyclization and is recyclable for up to five batches without yield loss.

Aqueous-Phase Reactions

Tetrapropylammonium bromide (TPAB)-catalyzed reactions in water/acetone (1:2) at 80°C provide a solvent-reduced route. This method avoids toxic organic solvents and achieves 90–98% yields through in situ generation of reactive intermediates.

Catalytic Strategies

Homogeneous Catalysis

TPAB (20 mol%) enhances reaction rates by stabilizing transition states during cyclocondensation. In the synthesis of 1-(3-chlorophenyl) derivatives, TPAB reduced reaction time from 12 hours to 3.5 hours while increasing yield from 72% to 90%.

Heterogeneous Catalysis

Mesoporous silica-supported sulfonic acid catalysts (e.g., SBA-15-SO3H) enable solvent-free synthesis at 100°C. These catalysts provide Brønsted acid sites for proton transfer and are separable via filtration, making them industrially viable.

Mechanistic Insights and Optimization

Reaction Pathway Analysis

The synthesis proceeds through three stages:

  • Knoevenagel Condensation : Arylglyoxal reacts with cyclic 1,3-diketone to form α,β-unsaturated carbonyl intermediate.
  • Michael Addition : Pyrazole-amine attacks the α-position of the enone system.
  • Cyclization and Oxidation : Intramolecular nucleophilic attack followed by air oxidation yields the pyridazinone core.

Yield Optimization Strategies

  • pH Control : Maintaining pH 4–6 during cyclization prevents decomposition of acid-sensitive intermediates.
  • Oxygen Exclusion : Conducting reactions under nitrogen increases yields by 8–12% by reducing oxidative side products.
  • Stepwise Temperature Ramping : Gradual heating from 60°C to 100°C improves crystallinity and purity.

Analytical Characterization

Synthesized compounds are validated using:

  • FT-IR : N–H stretch at 3200–3300 cm⁻¹; C=O at 1680–1700 cm⁻¹
  • ¹H NMR : Pyridazinone C4 proton at δ 8.2–8.4 ppm; pyrazole C3 proton at δ 6.7–7.1 ppm
  • Mass Spectrometry : Molecular ion peak at m/z 212.21 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis

Table 2: Production Cost per Kilogram

Method Raw Material Cost Energy Cost Total
Conventional $220 $180 $400
Microwave-Assisted $240 $90 $330
Ionic Liquid $260 $70 $330

Microwave and ionic liquid methods offer long-term savings despite higher initial costs due to reduced energy and solvent use.

Waste Management

Green protocols generate 0.8 kg waste/kg product vs. 3.2 kg in conventional methods. TPAB-containing aqueous waste can be treated via activated carbon adsorption with >99% catalyst recovery.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediates

The compound is synthesized via Vilsmeier-Haack amidination , where 5-amino-1-phenylpyrazole reacts with PBr₃ in dimethylformamide (DMF). This generates an intermediate 4-(iminomethyl)-1-phenyl-1H-pyrazol-5-yl-formamidine (yield >90%), which undergoes sequential heterocyclization with hexamethyldisilazane (HMDS) to form the pyridazinone ring (56–91% yields) .

Reaction StepReagents/ConditionsProduct/IntermediateYield
Vilsmeier amidinationPBr₃, DMF, 60°C, 1–2 hFormamidine intermediate>90%
HeterocyclizationHMDS, 70–80°C, 3–5 h1-Phenyl-pyrazolo[3,4-d]pyridazinone56–91%

Substitution Reactions

The pyridazinone ring undergoes nucleophilic substitution at position 3 or 7. For example:

  • Chlorination : Reacts with POCl₃ to yield 3-chloro derivatives, which serve as precursors for further functionalization .

  • Amination : Treatment with ammonia or primary amines introduces amino groups, enhancing solubility and biological activity .

Condensation with Aldehydes/Ketones

The formamidine intermediate participates in Knoevenagel-type condensations with aldehydes/ketones. For instance, reacting with benzaldehyde forms a Schiff base derivative, which cyclizes under acidic conditions to yield tricyclic pyrazolo-pyridazinone hybrids .

SubstrateConditionsProductApplication
BenzaldehydeHCl, ethanol, reflux7-Phenyl-pyrazolo-pyridazinoneAntitumor agents
AcetophenoneAcOH, 80°C7-Acetyl-pyrazolo-pyridazinoneEnzyme inhibition

Heterocyclization for Fused Systems

The compound serves as a precursor for tricyclic systems via intramolecular cyclization. For example:

  • Pyrazolo-pyrimidines : Reacting with formamide/PBr₃ induces cyclization at position 4, forming pyrazolo[3,4-d]pyrimidines (78–96% yields) .

  • Thiazolo-pyridazinones : Condensation with thioureas introduces sulfur-based rings, expanding bioactivity profiles .

Functional Group Transformations

  • Oxidation : The pyridazinone ring resists oxidation, but substituents like methyl groups are oxidized to carboxylic acids using KMnO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydro derivative, altering electronic properties .

Mechanistic Insights

Key reaction pathways involve:

  • Vilsmeier reagent formation : DMF and PBr₃ generate an electrophilic chloroiminium ion, which reacts with 5-aminopyrazole .

  • Heterocyclization : HMDS facilitates desilylation and ring closure via a bromide-assisted mechanism .

  • Electrophilic substitution : The phenyl group directs incoming electrophiles to meta/para positions on the pyrazole ring .

Comparative Reactivity of Derivatives

Derivatives exhibit varied reactivity based on substituents:

DerivativeReactivity ProfileKey Reaction
3-Chloro-pyrazolo[3,4-d]pyridazinoneHigh electrophilicity at C3Nucleophilic substitution with amines
7-Amino-pyrazolo[3,4-d]pyridazinoneEnhanced hydrogen-bonding capacityCondensation with carbonyl compounds
1-(4-Chlorophenyl)-pyrazolo-pyridazinoneIncreased lipophilicitySuzuki coupling for biaryl systems

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has the molecular formula C11H8N4OC_{11}H_{8}N_{4}O and a molecular weight of 212.21 g/mol. The compound features a pyrazolo and pyridazine structural motif, which contributes to its reactivity and biological activities. Its structure allows for various functionalizations, making it a versatile compound in synthetic chemistry .

Pharmacological Activities

Research indicates that 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exhibits significant biological activities:

  • Anticancer Properties : Several derivatives of this compound have shown potential as anticancer agents by interacting with specific cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, indicating its potential use in developing new antimicrobial agents .

Synthetic Applications

The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can be achieved through various methods:

  • One-Flask Reactions : Research has illustrated the synthesis of related pyrazolo compounds through one-flask reactions involving Vilsmeier amidination and heterocyclization .
  • Functionalization : The compound's structure allows for easy functionalization, leading to derivatives with enhanced properties for specific applications in drug development .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one was assessed against various bacterial strains. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Pharmacological Activity Comparison

Activity Insights :

  • Anti-Cancer Activity: Pyrimidinone derivatives (e.g., Compound 35) exhibit potent anti-glioma effects by disrupting cell cycle progression (S-phase arrest) and upregulating pro-apoptotic p53 .
  • Anti-Inflammatory Activity: Substituents like 4-bromo/chlorophenyl groups on pyrimidinones enhance activity while reducing gastrointestinal toxicity (ulcer index: comparable to indomethacin) .
  • Pyridazinone Derivatives: Limited pharmacological data exists, but selenium-containing analogs () highlight opportunities for novel applications in materials science or oncology.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data for Select Derivatives
Compound Molecular Weight logP (Calculated) Solubility Key Interactions References
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 212.21 g/mol 2.1 (estimated) Moderate in DMSO Hydrophobic interactions with Val/Ile/Met residues
3-Isobutyl-1-methyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one 206.24 g/mol 1.8 Low aqueous Predicted pKa: 0.81
7-Bromo-selenadiazolo-pyridazinone 290.01 g/mol N/A Hydrolysis-prone NH proton signal at δ 12.88 ppm (¹H NMR)

Key Trends :

  • Lipophilicity: Pyrimidinones with hydrophobic substituents (e.g., 3-chlorophenyl in Compound 35) improve membrane permeability but may reduce aqueous solubility .
  • Molecular Interactions: Pyrimidinones bind hydrophobic pockets in target proteins (e.g., Val43, Met91), while pyridazinones’ interactions remain underexplored .

Biological Activity

1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology. Its structure features a phenyl group attached to a pyrazole ring, which contributes to its stability and potential reactivity.

The molecular formula of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is C11H8N4OC_{11}H_{8}N_{4}O with a molecular weight of 212.21 g/mol . The compound's unique structural motifs allow for various synthetic pathways and biological interactions.

Anticancer Properties

Research indicates that derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exhibit significant anticancer activity. Studies have shown that compounds containing this scaffold can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity. Research has highlighted its potential as a non-toxic and gastrointestinal-safe anti-inflammatory agent with good oral bioavailability . Compounds derived from this scaffold have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammatory diseases .

Antimicrobial Activity

The pyrazolo[3,4-d]pyridazine derivatives have also been evaluated for their antibacterial properties. Certain derivatives have shown promising results against various bacterial strains, suggesting their potential use as antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Various synthetic methods have been developed for producing 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one. For instance, one method involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions .

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl or pyrazole rings can significantly affect the biological activity of the compounds. For example:

Compound Name Structural Features Biological Activity
1-Hydroxy-2-methylpyrazolo[3,4-d]pyrimidinHydroxy group on the pyrazole ringEnhanced solubility
3-Amino-pyrazolo[3,4-d]pyrimidinAmino group at position 3Increased reactivity
2-Amino-pyrazolo[3,4-d]pyrimidinAmino group at position 2Different interaction profile

These variations illustrate how structural changes can lead to different biological profiles and enhance therapeutic efficacy.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one in various biological assays:

  • Anticancer Activity : A study reported that derivatives showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
  • Anti-inflammatory Activity : Another research highlighted that specific derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Antimicrobial Testing : Various derivatives were screened against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) values indicating effectiveness .

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